molecular formula C6H12N2O B1403786 1-(3-Oxetanyl)-3-azetidinamine CAS No. 1368005-98-4

1-(3-Oxetanyl)-3-azetidinamine

Cat. No.: B1403786
CAS No.: 1368005-98-4
M. Wt: 128.17 g/mol
InChI Key: RTLWLFDGXCPUIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Oxetanyl)-3-azetidinamine is a heterocyclic organic compound featuring both an oxetane and an azetidine ring The oxetane ring is a four-membered ring containing one oxygen atom, while the azetidine ring is a four-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Oxetanyl)-3-azetidinamine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the oxetane ring can be formed through the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures . The azetidine ring can be introduced through intramolecular cyclization reactions involving nitrogen-containing precursors .

Industrial Production Methods: Industrial production of this compound typically involves continuous flow microreactors, which offer advantages such as mild reaction conditions, high efficiency, and good selectivity . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Oxetanyl)-3-azetidinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxetane and azetidine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, nucleophiles like amines and thiols.

Major Products: The major products formed from these reactions include various substituted oxetane and azetidine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 1-(3-Oxetanyl)-3-azetidinamine involves its interaction with specific molecular targets and pathways. The oxetane ring’s strained structure makes it highly reactive, allowing it to participate in various chemical reactions. The azetidine ring’s nitrogen atom can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity .

Properties

IUPAC Name

1-(oxetan-3-yl)azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c7-5-1-8(2-5)6-3-9-4-6/h5-6H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLWLFDGXCPUIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2COC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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